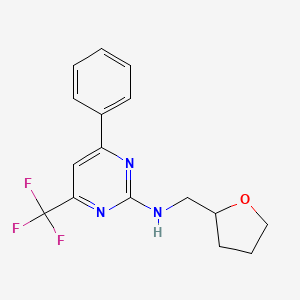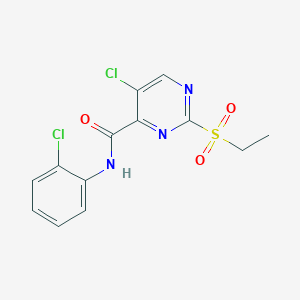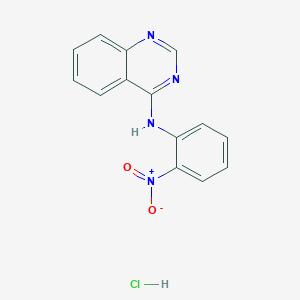![molecular formula C21H16N4O B4236368 N-[2-methyl-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4236368.png)
N-[2-methyl-5-(2-quinoxalinyl)phenyl]isonicotinamide
Vue d'ensemble
Description
N-[2-methyl-5-(2-quinoxalinyl)phenyl]isonicotinamide, commonly known as AQ-13, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AQ-13 belongs to the class of quinoxaline derivatives, which have been shown to possess various biological activities, including antitumor, antimicrobial, and antiviral properties.
Applications De Recherche Scientifique
AQ-13 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that AQ-13 inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, AQ-13 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable feature for cancer therapeutics. In addition to its anticancer activity, AQ-13 has also been investigated for its antimicrobial and antiviral properties. AQ-13 has been shown to inhibit the growth of various bacteria and viruses, including methicillin-resistant Staphylococcus aureus (MRSA) and influenza virus.
Mécanisme D'action
The mechanism of action of AQ-13 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. AQ-13 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death. AQ-13 has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell growth and differentiation. Inhibition of PKC leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
AQ-13 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AQ-13 induces the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. AQ-13 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in cancer cell invasion and metastasis. In addition, AQ-13 has been shown to modulate the expression of various genes that are involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
AQ-13 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, AQ-13 has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to the use of AQ-13 in lab experiments. AQ-13 has poor solubility in water, which can limit its bioavailability and efficacy. In addition, the mechanism of action of AQ-13 is not fully understood, which can hinder the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on AQ-13. One direction is to investigate the potential of AQ-13 as a combination therapy with other anticancer agents. Combination therapy has been shown to be more effective than single-agent therapy in some cases, and AQ-13 may have synergistic effects with other anticancer agents. Another direction is to investigate the potential of AQ-13 as an antimicrobial and antiviral agent. AQ-13 has been shown to inhibit the growth of various bacteria and viruses, and further studies are needed to explore its potential in this area. Finally, further studies are needed to elucidate the mechanism of action of AQ-13 and to identify its molecular targets. This information will be essential for the further development of AQ-13 as a therapeutic agent.
Propriétés
IUPAC Name |
N-(2-methyl-5-quinoxalin-2-ylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-6-7-16(20-13-23-17-4-2-3-5-18(17)24-20)12-19(14)25-21(26)15-8-10-22-11-9-15/h2-13H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSHYCGSDAQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-chlorophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236322.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B4236343.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine](/img/structure/B4236347.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4236352.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236357.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)
![N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4236377.png)

![3-[(4-chlorophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4236392.png)
